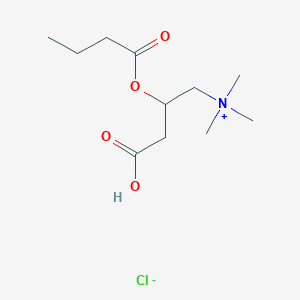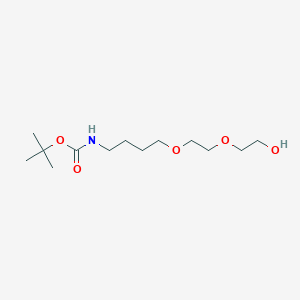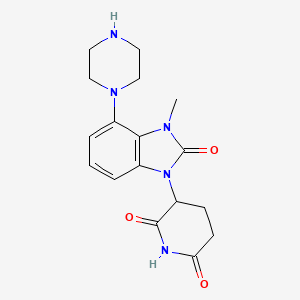
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate is an organic compound with the molecular formula C8H6BrCl2NO2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dichlorobenzoate typically involves the esterification of 3-amino-4-bromo-2,6-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromo and dichloro groups can undergo electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Diazonium salts and catalysts like copper(I) chloride are commonly used.
Major Products Formed
Substitution Reactions: Products may include substituted benzoates with different functional groups replacing the amino, bromo, or dichloro groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions:
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dichlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-2,6-dichlorobenzoate: Lacks the amino group, which may affect its reactivity and applications.
Methyl 4-amino-3-bromo-2,6-dichlorobenzoate:
Methyl 3-amino-4-bromo-2,6-difluorobenzoate: Contains fluorine atoms instead of chlorine, leading to different chemical behavior.
Uniqueness
Methyl 3-amino-4-bromo-2,6-dichlorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6BrCl2NO2 |
|---|---|
Peso molecular |
298.95 g/mol |
Nombre IUPAC |
methyl 3-amino-4-bromo-2,6-dichlorobenzoate |
InChI |
InChI=1S/C8H6BrCl2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3 |
Clave InChI |
YOQCJCDWQCJTHV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1Cl)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)




![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)


![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
